N-(furan-2-ylmethyl)-2-(6-methyl-2-nitropyridin-3-yl)oxyacetamide
Description
N-(furan-2-ylmethyl)-2-(6-methyl-2-nitropyridin-3-yl)oxyacetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group linked to a nitropyridine moiety via an acetamide bridge. The compound’s nitropyridine group introduces electron-withdrawing properties, which may influence reactivity, solubility, and biological activity. Its furan ring, commonly found in bioactive molecules, could contribute to binding interactions in therapeutic targets .
Properties
CAS No. |
756854-92-9 |
|---|---|
Molecular Formula |
C13H13N3O5 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-methyl-2-nitropyridin-3-yl)oxyacetamide |
InChI |
InChI=1S/C13H13N3O5/c1-9-4-5-11(13(15-9)16(18)19)21-8-12(17)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,17) |
InChI Key |
QIELUOKPJJMZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(=O)NCC2=CC=CO2)[N+](=O)[O-] |
solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Acetamide Derivatives
Key Findings
Structural Features
- Nitropyridine vs. Benzothiazole/Benzamide: The target compound’s nitropyridine group distinguishes it from EP3348550A1 benzothiazole acetamides (electron-deficient heterocycles) and JXC010’s quinolinone-benzamide scaffold.
- Furan Linkage : The furan-2-ylmethyl group is shared with N-benzyl-N-(furan-2-ylmethyl)acetamide and ranitidine derivatives. This moiety is associated with improved bioavailability in drug candidates due to its moderate lipophilicity and hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
